Golgicide A

Descripción general

Descripción

Este compuesto juega un papel crucial en la regulación del tráfico secretor y el transporte de membrana dentro del aparato de Golgi de las células eucariotas . Ha sido ampliamente estudiado por su capacidad para inhibir la función del factor 1 de resistencia a BFA del Golgi, lo que lleva al desmontaje del Golgi y la red trans-Golgi .

Métodos De Preparación

La síntesis de Golgicide A implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción suelen ser propietarias y pueden variar según el fabricante. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de quinolina . Los métodos de producción industrial pueden implicar la detección de alto rendimiento y la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Golgicide A experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Golgicide A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la función del factor 1 de resistencia a BFA del Golgi y su papel en el transporte vesicular.

Mecanismo De Acción

Golgicide A ejerce sus efectos inhibiendo la función del factor 1 de resistencia a BFA del Golgi, un factor de intercambio de nucleótidos de guanina que activa el factor 1 de ribosilación de ADP. Esta inhibición conduce a la rápida disociación del complejo de proteínas de cubierta I de la cubierta vesicular de las membranas de Golgi y al posterior desmontaje del Golgi y la red trans-Golgi . Los objetivos moleculares y las vías involucradas incluyen el ciclo del factor 1 de ribosilación de ADP y el reclutamiento de proteínas adaptadoras y de cubierta vesicular .

Comparación Con Compuestos Similares

Golgicide A es único en su alta especificidad y reversibilidad como inhibidor del factor 1 de resistencia a BFA del Golgi. Los compuestos similares incluyen:

Brefeldin A: Otro inhibidor del factor 1 de resistencia a BFA del Golgi, pero con diferentes propiedades de especificidad y reversibilidad.

Monensina: Un ionóforo que altera la función del Golgi al alterar los gradientes iónicos.

Estos compuestos resaltan la singularidad de this compound en su objetivo específico del factor 1 de resistencia a BFA del Golgi y sus propiedades de inhibición reversible.

Actividad Biológica

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of the cis-Golgi Arf guanine nucleotide exchange factor (ArfGEF), GBF1. Discovered through high-throughput screening, GCA has been shown to play significant roles in cellular processes, particularly in the context of Golgi assembly and function. This compound has garnered attention for its ability to disrupt intracellular transport mechanisms, making it a valuable tool in cell biology research.

Inhibition of GBF1

GCA specifically inhibits GBF1, which is crucial for the activation of ADP-ribosylation factor 1 (Arf1). Arf1 is essential for regulating secretory traffic and membrane transport within the Golgi apparatus. When GBF1 is inhibited by GCA, it leads to:

- Dissociation of COPI Vesicle Coats : The inhibition results in the rapid dissociation of COPI vesicle coats from Golgi membranes, causing disassembly of the Golgi and trans-Golgi network (TGN) .

- Arrested Protein Secretion : The secretion of soluble and membrane-associated proteins is halted at the endoplasmic reticulum-Golgi intermediate compartment, while endocytosis and recycling processes remain unaffected .

- Impaired Toxin Trafficking : GCA effectively prevents the internalized shiga toxin from reaching the dispersed TGN, highlighting its role in inhibiting intracellular toxin transport .

Morphological Changes

The application of GCA induces significant morphological changes within the Golgi apparatus:

- Dispersal of Golgi Structure : Immunofluorescence studies have shown that GCA treatment leads to the dispersal of medial-Golgi markers, resembling effects caused by other known inhibitors like brefeldin A (BFA) .

- Reversibility : Notably, the effects of GCA are rapidly reversible; within 15 minutes after removal of the compound, Golgi structures begin to reassemble .

Efficacy Against Shiga Toxin

In a study assessing the protective effects of GCA against shiga toxin in Vero cells:

- IC50 Value : GCA exhibited an IC50 value of 3.3 μM against shiga toxin's effects on protein synthesis. At a concentration of 10 μM, Vero cells showed significant protection from toxin-induced damage .

Structure-Activity Relationship (SAR)

Research into GCA derivatives has revealed insights into its structure-activity relationship:

- Analog Studies : A collection of GCA analogs was synthesized to evaluate their efficacy against mosquito larvae. One specific enantiomer (GCA-2) was identified as responsible for unique biological activity. The study found that certain analogs displayed distinct behaviors between larval and adult mosquitoes, leading to complete mortality in tested species such as Aedes aegypti and Anopheles stephensi .

| Compound | Activity in Mosquito Larvae | Remarks |

|---|---|---|

| GCA | Minimal cytotoxicity | Effective against An. stephensi larvae |

| GCA-2 | High selectivity | Responsible for unique activity |

| GCA-8 | Statistically significant improvement | Over GCA-2 in larval assays |

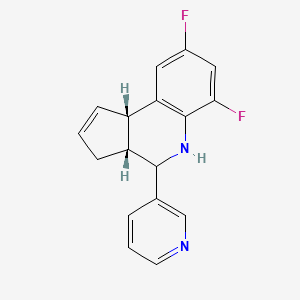

Propiedades

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139889-93-2 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.